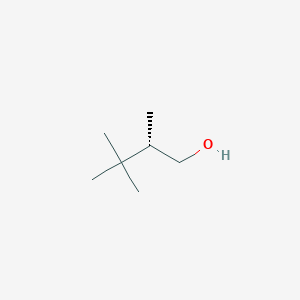

(2S)-2,3,3-Trimethylbutan-1-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16O |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(2S)-2,3,3-trimethylbutan-1-ol |

InChI |

InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |

InChI Key |

IWWVOLGZHKFWKK-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CO)C(C)(C)C |

Canonical SMILES |

CC(CO)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2,3,3 Trimethylbutan 1 Ol and Its Stereoisomers

Resolution Techniques for Racemic 2,3,3-Trimethylbutan-1-OL (B1267039)

The separation of enantiomers from a racemic mixture of 2,3,3-trimethylbutan-1-ol is a critical approach to accessing the desired (S)-enantiomer. Various resolution techniques can be theoretically applied, each with its own set of advantages and challenges.

Classical Diastereomeric Salt Formation and Separation

Classical resolution via diastereomeric salt formation is a well-established technique for separating enantiomers. libretexts.orgurv.cat This method involves the reaction of the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid, to form a mixture of diastereomeric esters. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. urv.cat

For racemic 2,3,3-trimethylbutan-1-ol, a suitable chiral acid, such as (R)-(-)-mandelic acid or (+)-camphorsulfonic acid, could be employed as a resolving agent. The general process would involve:

Esterification of the racemic alcohol with the chiral acid.

Separation of the resulting diastereomeric esters by fractional crystallization.

Hydrolysis of the separated diastereomers to yield the enantiomerically enriched (2S)- and (2R)-2,3,3-trimethylbutan-1-ol.

The efficiency of this separation is dependent on the differences in crystal packing and solubility between the two diastereomeric esters. While a robust and scalable method, finding the optimal resolving agent and crystallization conditions can require significant empirical screening. researchgate.net

Table 1: Illustrative Data for Diastereomeric Resolution

| Resolving Agent | Diastereomer Pair | Theoretical Separated Enantiomer |

| (R)-(-)-Mandelic Acid | (R)-mandeloyl-(S)-2,3,3-trimethylbutane & (R)-mandeloyl-(R)-2,3,3-trimethylbutane | (2S)-2,3,3-Trimethylbutan-1-ol |

| (+)-Camphorsulfonic Acid | (+)-camphorsulfonyl-(S)-2,3,3-trimethylbutane & (+)-camphorsulfonyl-(R)-2,3,3-trimethylbutane | This compound |

Kinetic Resolution of Alcohols and Precursors

Kinetic resolution is a powerful method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. jocpr.com Lipases are particularly effective biocatalysts for the kinetic resolution of alcohols, often exhibiting high enantioselectivity. nih.govmdpi.com For sterically hindered primary alcohols like 2,3,3-trimethylbutan-1-ol, lipases such as Candida antarctica lipase (B570770) B (CALB) are promising candidates. researchgate.net

The process typically involves the acylation of the racemic alcohol, where the enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. The choice of acyl donor and solvent can significantly impact the enantioselectivity (E-value) of the resolution. mdpi.com

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic 2,3,3-Trimethylbutan-1-OL

| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (ee %) |

| Candida antarctica Lipase B | Vinyl Acetate | Hexane | 24 | 48 | >99 (S) |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 48 | 50 | 95 (S) |

Dynamic Kinetic Resolution Methods

A significant limitation of kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. academie-sciences.frbeilstein-journals.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.

For primary alcohols, DKR can be achieved using a combination of a lipase and a ruthenium catalyst. academie-sciences.fracademie-sciences.fr The ruthenium complex facilitates the racemization of the alcohol via a dehydrogenation/hydrogenation cycle, while the lipase selectively acylates the desired enantiomer. academie-sciences.fracs.org This approach could be applied to racemic 2,3,3-trimethylbutan-1-ol to produce the (S)-acetate in high yield and enantiomeric excess.

Novel Synthetic Route Development for this compound

The development of efficient and scalable synthetic routes that directly produce the (S)-enantiomer is a highly desirable alternative to resolution methods.

Development of Efficient and Scalable Laboratory Syntheses

A key strategy for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral aldehyde, 2,3,3-trimethylbutanal. This transformation can be achieved using various chiral reducing agents or catalytic systems. One promising approach is the ruthenium-catalyzed asymmetric hydrogenation of the aldehyde via dynamic kinetic resolution. nih.gov

Scalable syntheses of chiral alcohols often rely on robust catalytic systems that can be performed with high substrate concentrations and afford high yields and enantioselectivities. Biocatalytic reductions using alcohol dehydrogenases (ADHs) offer a green and scalable option for the synthesis of chiral alcohols from the corresponding ketones or aldehydes. nih.govnih.govrsc.org

Table 3: Potential Scalable Asymmetric Reduction of 2,3,3-Trimethylbutanal

| Catalyst/Reagent | Reaction Type | Product | Reported Yield (%) | Reported ee (%) |

| Ru-BINAP Complex / H₂ | Asymmetric Hydrogenation | This compound | High | High |

| Alcohol Dehydrogenase (ADH) | Biocatalytic Reduction | This compound | High | >99 |

The development of scalable syntheses for sterically hindered chiral alcohols, such as neopentyl-type alcohols, is an active area of research, with methods like asymmetric hydroboration showing promise. urv.catorganic-chemistry.org

Exploration of Alternative Precursors and Reaction Cascades

Investigating alternative precursors can open up new synthetic pathways to this compound. The synthesis of the key intermediate, 2,3,3-trimethylbutanal, can be a starting point for exploring such alternatives. nih.gov One potential route involves the hydroformylation of 2,3,3-trimethyl-1-butene.

Furthermore, reaction cascades that construct the chiral center and the alcohol functionality in a single, efficient sequence are highly sought after. For instance, an enantioselective aldol (B89426) reaction followed by reduction could be a viable strategy. Cross-coupling reactions involving organometallic reagents could also provide access to the carbon skeleton, which can then be further functionalized. kyoto-u.ac.jp The development of enantioselective syntheses from common precursors allows for divergent approaches to various chiral building blocks. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 2s 2,3,3 Trimethylbutan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is the main site of reactivity in (2S)-2,3,3-trimethylbutan-1-ol, undergoing oxidation, esterification, etherification, and nucleophilic substitution. However, the significant steric hindrance imposed by the neighboring tert-butyl group often necessitates the use of specific reagents and conditions to achieve efficient transformations.

Selective Oxidation Reactions to Carboxylic Acids and Aldehydes

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, and controlling the outcome is a key challenge in organic synthesis. bham.ac.uk For sterically hindered alcohols like this compound, the choice of oxidant and reaction conditions is crucial to prevent over-oxidation and potential side reactions. bham.ac.uk

To Carboxylic Acids:

Mild and efficient methods have been developed for the selective oxidation of primary alcohols to carboxylic acids, even in the presence of sensitive functional groups and adjacent chiral centers. organic-chemistry.org One such method utilizes a catalytic amount of chromium trioxide (CrO₃) with periodic acid (H₅IO₆) in wet acetonitrile. organic-chemistry.org This system provides the corresponding carboxylic acid in high yield without significant racemization of the adjacent stereocenter. organic-chemistry.org Another effective protocol involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with an oxidant like sodium hypochlorite (B82951) or bis(acetoxy)iodobenzene (BAIB). orgsyn.org Under specific conditions, this system can directly convert primary alcohols to carboxylic acids. orgsyn.org

To Aldehydes:

The selective oxidation of primary alcohols to aldehydes requires careful control to avoid over-oxidation. bham.ac.uk The TEMPO/BAIB system is highly selective for the oxidation of primary alcohols to aldehydes, with no over-oxidation to carboxylic acids observed. orgsyn.org This method is known for its operational simplicity and avoidance of heavy metals. orgsyn.org Other reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), are also commonly used for this transformation, although they can be more acidic and may not be suitable for all substrates. bham.ac.uk For complex molecules, milder conditions like the Swern or Dess-Martin periodinane oxidations are often preferred to minimize side reactions.

Table 1: Selective Oxidation Reactions of Primary Alcohols

| Starting Material | Product | Reagents and Conditions | Key Features |

| Primary Alcohol | Carboxylic Acid | 1-2 mol% CrO₃, 2.5 equiv. H₅IO₆, wet MeCN, 0-5 °C | High yield, no significant racemization at adjacent chiral centers. organic-chemistry.org |

| Primary Alcohol | Carboxylic Acid | TEMPO, IBD, aqueous acetonitrile | Direct oxidation to the acid in high yields. orgsyn.org |

| Primary Alcohol | Aldehyde | TEMPO/IBD | High selectivity for aldehydes, no over-oxidation, operationally simple. orgsyn.org |

| Primary Alcohol | Aldehyde | PCC or PDC, CH₂Cl₂ | Commonly used, but can be acidic. bham.ac.uk |

Esterification and Etherification Reactions with Stereochemical Implications

The steric hindrance around the primary hydroxyl group in this compound makes esterification and etherification reactions challenging. researchgate.netresearchgate.net Standard procedures may be sluggish or ineffective, requiring more reactive reagents or catalytic methods.

Esterification:

The esterification of sterically hindered alcohols often requires activation of the carboxylic acid or the use of potent coupling agents. rug.nl The Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for a wide range of esters, including those with bulky groups. rsc.org The use of DMAP is crucial as it acts as a nucleophilic catalyst, accelerating the reaction. rug.nlrsc.org Other efficient methods for acylating sterically hindered alcohols include the use of 1-methylimidazole (B24206) as a catalyst with acid anhydrides or chlorides. researchgate.net

Etherification:

Ether synthesis with a sterically hindered primary alcohol like this compound typically follows a Williamson ether synthesis pathway. However, due to the slow rate of Sₙ2 reactions at the neopentyl center, strong bases and higher temperatures may be necessary. The stereochemical integrity at the C2 center is generally maintained during these reactions as the chiral center is not directly involved in the bond-forming step.

Table 2: Reagents for Esterification of Sterically Hindered Alcohols

| Reagent System | Description | Advantages |

| DCC/DMAP | Dicyclohexylcarbodiimide as a coupling agent with 4-dimethylaminopyridine as a catalyst. rsc.org | Mild conditions, suitable for acid-labile and sterically hindered substrates. rsc.org |

| 1-Methylimidazole | Catalyst for acylation with acid anhydrides or chlorides. researchgate.net | Efficient and mild procedure for sterically hindered hydroxyl groups. researchgate.net |

| Mukaiyama's Reagent | 1-Alkyl-2-halopyridinium salts with a tertiary amine. rug.nl | Good yields for various carboxylic esters, including sterically hindered ones. rug.nl |

Nucleophilic Substitution Reactions at the Primary Carbon

Nucleophilic substitution at the primary carbon of this compound is notoriously slow. nih.govacs.org The neopentyl structure is highly resistant to Sₙ2 reactions due to the steric bulk of the adjacent tert-butyl group, which hinders the backside attack of the nucleophile. acs.orgmasterorganicchemistry.com

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. libretexts.org Even with a good leaving group, direct Sₙ2 displacement is slow. acs.org For instance, neopentyl bromide reacts approximately 10⁵ times slower than other primary alkyl bromides under Sₙ2 conditions. acs.org

Reactions that proceed via an Sₙ1 mechanism are also problematic, as the formation of a primary carbocation is highly unfavorable. However, rearrangement can occur, leading to a more stable tertiary carbocation. For neopentyl systems, this rearrangement is well-documented. nih.gov

The Mitsunobu reaction provides an alternative pathway for the substitution of the hydroxyl group under mild conditions with inversion of configuration. libretexts.org This reaction utilizes triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) to activate the alcohol. libretexts.org

Stereoselective Transformations at the Chiral Center C2

Reactions that directly involve the chiral center at C2 can proceed with either inversion or retention of stereochemistry, often influenced by the participation of neighboring groups.

Stereochemical Inversion and Retention Pathways

Inversion of Configuration:

Stereochemical inversion at a chiral center is a hallmark of the Sₙ2 reaction. For this compound, achieving inversion at the C2 center would require a reaction sequence that makes C2 susceptible to nucleophilic attack. This is not straightforward due to the primary alcohol functionality. However, if the alcohol were at the C2 position, direct Sₙ2 displacement by a nucleophile would lead to inversion of configuration, assuming the reaction is feasible despite steric hindrance. The Mitsunobu reaction is a reliable method for inverting the configuration of secondary alcohols. nih.gov

Retention of Configuration:

Retention of configuration can occur through several mechanisms, including double inversion (two consecutive Sₙ2 reactions) or reactions proceeding through an Sₙi (internal nucleophilic substitution) mechanism. libretexts.org For example, the reaction of an alcohol with thionyl chloride in the absence of a base can proceed with retention of configuration. libretexts.org

Participation of Neighboring Groups

In glycosylation reactions, for example, an ester group at the C2 position can participate to form a dioxalenium ion, which then directs the incoming nucleophile to attack from the opposite face, resulting in a 1,2-trans product. acs.org While this compound does not have the same functionality, the principle of a neighboring group influencing the stereochemistry of a reaction at an adjacent center is a fundamental concept in organic chemistry. nih.govacs.org For instance, in certain systems, a neighboring ether oxygen has been observed to participate in substitution reactions, leading to stereoconvergence where both starting diastereomers yield the same major product. nih.gov

Rearrangement and Elimination Reactions

The acid-catalyzed dehydration of this compound, which is structurally similar to neopentyl alcohol, proceeds primarily through an E1 mechanism. quora.comstackexchange.com The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). askfilo.commasterorganicchemistry.com Departure of the water molecule leads to the formation of a primary carbocation. quora.comaskfilo.com This initial carbocation is highly unstable and readily undergoes a 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation. stackexchange.comdoubtnut.comscribd.com Subsequent elimination of a proton from this tertiary carbocation results in the formation of alkenes. The major product of this reaction is the thermodynamically more stable Zaitsev product, 2-methyl-2-butene (B146552). stackexchange.comaskfilo.comchegg.com A minor product, 2-methyl-1-butene, can also be formed. stackexchange.com

The general mechanism for the acid-catalyzed dehydration is as follows:

Protonation of the alcohol: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form an alkyloxonium ion. dokumen.pub

Formation of a carbocation: The protonated alcohol loses a water molecule to form a primary carbocation. quora.comaskfilo.com This step is typically the rate-determining step. dokumen.pub

Carbocation rearrangement: A 1,2-methyl shift occurs, where a methyl group migrates from the adjacent quaternary carbon to the carbocation center, resulting in a more stable tertiary carbocation. stackexchange.comdoubtnut.com

Deprotonation: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation center, leading to the formation of a double bond and yielding the alkene products. askfilo.comdokumen.pub

The reaction can be influenced by the choice of acid catalyst and reaction conditions. While strong, non-nucleophilic acids favor elimination, the presence of nucleophiles can lead to substitution products. masterorganicchemistry.comjk-sci.com

Table 1: Products of Acid-Catalyzed Dehydration of this compound

| Reactant | Major Product | Minor Product |

| This compound | 2-Methyl-2-butene | 2-Methyl-1-butene |

Skeletal rearrangements are a hallmark of the chemistry of this compound, especially in acidic media. The driving force for these rearrangements is the formation of a more stable carbocation intermediate. scribd.comslideshare.net The primary rearrangement observed is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl group. scribd.comjk-sci.com In the case of this compound, the initially formed primary carbocation rearranges to a tertiary carbocation via a 1,2-methyl shift. stackexchange.comdoubtnut.com This type of rearrangement is also referred to as a neopentyl rearrangement. scribd.comyoutube.com

While acid-catalyzed conditions readily promote these rearrangements, transformations under basic conditions are not typical for this alcohol. The hydroxyl group is a poor leaving group and requires activation, usually by protonation, to facilitate its departure and the subsequent formation of a carbocation that can rearrange.

The stereochemistry of the migrating group is retained during the Wagner-Meerwein rearrangement. jk-sci.com However, since the final products are typically achiral alkenes, the initial stereochemistry of the starting material does not influence the constitution of the final products in this specific dehydration reaction.

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data specifically for the transformations of this compound are not extensively reported in the readily available literature. However, general principles of reaction kinetics and thermodynamics for similar alcohol dehydration reactions apply.

The rate of dehydration of alcohols generally follows the order: tertiary > secondary > primary. dokumen.pub This is due to the relative stability of the carbocation intermediates formed. dokumen.pub Although this compound is a primary alcohol, its rearrangement to a tertiary carbocation allows the reaction to proceed at a reasonable rate under forcing conditions. stackexchange.com The rate-determining step is the formation of the initial, unstable primary carbocation. dokumen.pub

Thermodynamically, the dehydration reaction is driven by an increase in entropy, as one molecule of the alcohol is converted into two molecules (an alkene and water). The reaction is typically endothermic but becomes spontaneous at higher temperatures. masterorganicchemistry.com The product distribution is governed by thermodynamic control, favoring the formation of the most stable alkene (Zaitsev's rule). masterorganicchemistry.comdokumen.pub Therefore, 2-methyl-2-butene is the major product because it is a tetrasubstituted alkene, which is more stable than the disubstituted 2-methyl-1-butene.

Further research involving computational studies and experimental kinetics would be necessary to quantify the activation energies and reaction enthalpies for the specific dehydration pathways and rearrangement steps of this compound.

Advanced Stereochemical and Structural Elucidation of 2s 2,3,3 Trimethylbutan 1 Ol

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy Analysis

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. wikipedia.org This differential absorption, known as a Cotton effect, can be positive or negative and provides a unique spectrum for a given enantiomer. Its mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign. nih.gov

For (2S)-2,3,3-trimethylbutan-1-ol, the primary chromophore is the hydroxyl (-OH) group, which has a weak electronic transition in the far-UV region (typically below 200 nm). The sign of the Cotton effect observed for this transition is directly related to the spatial arrangement of the substituents around the stereogenic center (C2). The bulky tert-butyl group and the methyl group create a specific chiral environment that dictates the sign of the CD signal. While detailed experimental spectra for this specific compound are not widely published, theoretical calculations and comparison with structurally similar chiral alcohols allow for the prediction of its CD spectrum. The (2S) enantiomer is expected to exhibit a specific Cotton effect, the sign of which would be reversed for the (R) enantiomer.

Table 1: Predicted Circular Dichroism Data for this compound This table is illustrative, based on typical values for simple chiral alcohols.

| Wavelength (λ) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 210 | 0 |

| 195 | +1500 |

| 180 | 0 |

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org An ORD spectrum plots specific rotation [α] against wavelength. A chiral molecule will display a characteristic ORD curve, and its enantiomer will show a mirror-image curve. saskoer.ca

The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. A plain ORD curve, which is typical for molecules with chromophores absorbing outside the measured spectral range, will show a monotonic increase or decrease in rotation as the wavelength decreases. For this compound, a plain curve would be expected when measuring in the visible region. However, as the measurement wavelength approaches the UV absorption band of the hydroxyl group, a Cotton effect will be observed in the ORD spectrum, appearing as a peak and a trough. The sign of this Cotton effect in ORD is used to assign the absolute configuration, often by applying empirical rules such as the Octant Rule for chiral ketones, or by comparison to known compounds. The specific rotation at a standard wavelength, such as the sodium D-line (589 nm), is a characteristic value for the compound.

Table 2: Representative Optical Rotatory Dispersion Data This table presents hypothetical data illustrating a positive Cotton effect.

| Wavelength (nm) | Specific Rotation [α] |

| 589 (D-line) | +12.5° |

| 400 | +25.0° |

| 300 | +50.0° |

| 220 | +2500° (Peak) |

| 200 | -1500° (Trough) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for structural elucidation. While standard NMR spectra of enantiomers are identical in an achiral solvent, specific techniques can be used to differentiate them and determine enantiomeric purity.

Derivatization Strategies for Enantiomeric Excess Determination by NMR

To determine the enantiomeric excess (e.e.) of a chiral alcohol like this compound, a common strategy is to react it with a chiral derivatizing agent (CDA). A CDA, such as the acid chloride of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is itself enantiomerically pure. The reaction of the racemic or enantioenriched alcohol with a single enantiomer of the CDA converts the pair of enantiomers into a pair of diastereomers.

These resulting diastereomeric esters have different physical properties and, crucially, distinct NMR spectra. The different spatial relationship between the chiral centers of the alcohol and the CDA in each diastereomer leads to different chemical environments for the nuclei. Consequently, corresponding protons in the two diastereomers will have different chemical shifts (Δδ). By integrating the signals corresponding to each diastereomer, their ratio can be calculated, which directly corresponds to the enantiomeric excess of the original alcohol sample.

Table 3: Illustrative ¹H NMR Chemical Shift Data for Diastereomeric Esters of 2,3,3-Trimethylbutan-1-ol (B1267039) with (R)-Mosher's Acid Chloride This table is a hypothetical representation of expected NMR signal splitting after derivatization.

| Proton on Alcohol Moiety | Chemical Shift (δ) of (2S, R)-Diastereomer (ppm) | Chemical Shift (δ) of (2R, R)-Diastereomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| -CH₃ (at C2) | 1.05 | 1.08 | 0.03 |

| -C(CH₃)₃ (tert-butyl) | 0.95 | 0.93 | 0.02 |

| -CH₂O- | 4.25 | 4.29 | 0.04 |

Advanced 2D NMR Techniques for Complex Spectral Interpretation

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule, confirming its constitution and connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the proton at C2 and the two diastereotopic protons of the CH₂OH group (C1), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). For example, the C1 carbon signal would be correlated with the signals of the two C1 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is crucial for determining relative stereochemistry and conformational preferences, although for a conformationally flexible molecule like this, the information might be averaged.

Table 4: Expected 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations | HMBC Correlations (to Carbons) |

| H1 (-CH₂OH) | H2, -OH | C1, C2, C3 |

| H2 (-CH-) | H1, -CH₃ (at C2), -OH | C1, C2, C3, C4 (tert-butyl) |

| -CH₃ (at C2) | H2 | C1, C2, C3 |

| -C(CH₃)₃ | None | C2, C3, C4 (tert-butyl) |

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers, providing a highly accurate measure of enantiomeric purity. Direct enantiomeric separation is achieved by using a chiral stationary phase (CSP). bartleby.com

For a relatively volatile alcohol like this compound, gas chromatography (GC) is a highly suitable method. The separation is performed on a capillary column coated with a CSP. Modified cyclodextrins are common CSPs for this purpose. chromatographyonline.commdpi.com The two enantiomers form transient, diastereomeric complexes with the chiral phase. The stability of these complexes differs slightly for the (S) and (R) enantiomers due to different steric and electronic interactions. This difference in interaction strength leads to different retention times on the column, allowing for their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) using a CSP is another powerful alternative. rsc.org

The enantiomeric purity is determined by calculating the relative area of the peaks corresponding to the two enantiomers in the chromatogram.

Table 5: Representative Chiral GC Separation Data This table illustrates a hypothetical separation on a cyclodextrin-based chiral column.

| Enantiomer | Retention Time (min) | Peak Area (%) for a 95:5 Mixture |

| (R)-2,3,3-Trimethylbutan-1-ol | 12.5 | 5.0 |

| (S)-2,3,3-Trimethylbutan-1-ol | 12.8 | 95.0 |

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is a powerful technique for the enantioseparation of volatile compounds like alcohols. The development of a robust GC method for resolving the enantiomers of 2,3,3-trimethylbutan-1-ol involves the strategic selection of a chiral stationary phase (CSP) and the optimization of analytical conditions. chromatographyonline.comuni-muenchen.de

Research Findings: The most effective CSPs for separating chiral alcohols are based on derivatized cyclodextrins. uni-muenchen.degcms.cz These cyclic oligosaccharides create a chiral environment within the GC column, allowing for differential interaction with the enantiomers. libretexts.org For a sterically hindered primary alcohol such as 2,3,3-trimethylbutan-1-ol, a CSP like a derivatized β-cyclodextrin is often a suitable starting point. uni-muenchen.de

Method development typically proceeds as follows:

Column Selection: A capillary column coated with a cyclodextrin-based CSP is selected. Phases such as 2,3-di-O-acetyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin diluted in a polysiloxane phase offer high enantioselectivity for a broad range of chiral compounds, including alcohols. restek.com

Temperature Optimization: The oven temperature program is a critical parameter. Lower elution temperatures generally increase the energetic difference between the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to greater selectivity and better resolution. chromatographyonline.com However, this must be balanced with achieving reasonable analysis times. A typical approach involves a slow temperature ramp (e.g., 1-5 °C/min) to ensure sufficient separation. wisc.edu

Derivatization (Optional): While direct analysis is possible, derivatization of the alcohol to form an ester or urethane (B1682113) can sometimes enhance volatility and improve chiral recognition on the CSP. chromatographyonline.com

Retention Index: The use of retention indices, calculated relative to a series of n-alkanes, is standard practice for compound identification and method validation. wisc.edu

Table 1: Typical Parameters for Chiral GC Method Development

| Parameter | Typical Setting/Value | Purpose |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution GC |

| Chiral Stationary Phase (CSP) | Derivatized β-cyclodextrin (e.g., Rt-βDEXsa) | Provides a chiral environment for separation gcms.czrestek.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase |

| Flow Rate | 1-2 mL/min | Optimal for efficiency and resolution |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample |

| Oven Program | 40 °C (hold 5 min), ramp 3 °C/min to 200 °C | Slow ramp to maximize enantiomeric resolution wisc.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general detection, MS for positive identification |

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral High-Performance Liquid Chromatography (HPLC) offers complementary methods for the enantiomeric separation of this compound. Two primary strategies are employed: direct separation on a chiral stationary phase and indirect separation following derivatization. elementlabsolutions.comsigmaaldrich.com

Research Findings:

Direct Method: This approach utilizes a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are widely used and highly effective. science.govhplc.eu The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions like hydrogen bonding, dipole-dipole, and steric effects. elementlabsolutions.com The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve the best balance of retention and enantioselectivity. science.govrsc.org

Indirect Method: This technique involves a two-step process. First, the racemic alcohol is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column, most commonly silica gel. mdpi.comaocs.org For alcohols, highly effective CDAs include chiral acids like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or camphorsultam-based reagents. mdpi.com The resulting diastereomeric esters exhibit different polarities, allowing for their separation. aocs.org This method is particularly useful as it can be performed with standard laboratory equipment. scispace.com

Table 2: Comparison of Chiral HPLC Techniques

| Feature | Direct Method | Indirect Method |

| Stationary Phase | Chiral (e.g., Polysaccharide-based) science.gov | Achiral (e.g., Silica Gel) mdpi.com |

| Mobile Phase | Normal Phase: Hexane/IsopropanolReversed Phase: Water/Acetonitrile sigmaaldrich.comscience.gov | Normal Phase: Hexane/Ethyl Acetate |

| Key Step | Separation on chiral column | Formation of diastereomers with a CDA scispace.com |

| Advantages | Fewer sample preparation steps | Uses standard HPLC columns, can determine absolute configuration |

| Considerations | Cost of chiral columns | Requires pure chiral derivatizing agent, additional reaction step |

Computational Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for structural elucidation. youtube.com By predicting spectroscopic parameters for a proposed structure, such as this compound, and comparing them to experimental data, researchers can gain high confidence in their structural assignment. aps.orgnih.gov

Research Findings:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a primary application. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)), can calculate the isotropic shielding tensors for each nucleus. nih.gov These calculated values are then linearly scaled against a standard (like tetramethylsilane) to yield predicted chemical shifts that often show excellent agreement with experimental results, typically with a mean absolute error of less than 2 ppm for ¹³C and 0.1 ppm for ¹H. youtube.com Discrepancies between predicted and experimental spectra can help identify an incorrect structural assignment.

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. For an alcohol, the O-H stretching frequency is particularly informative as it is sensitive to the local chemical environment and conformation. researchgate.net Harmonic frequency calculations often overestimate the true frequencies, but applying empirical scaling factors or specific anharmonicity corrections based on the alcohol's substitution pattern (primary, secondary, or tertiary) can yield predictions with high accuracy (mean absolute error of ~1.3 cm⁻¹). researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value (Illustrative) | Experimental Value (Typical) | Method of Prediction |

| ¹³C NMR (CH₂OH) | ~70 ppm | ~69 ppm | DFT/GIAO (e.g., B3LYP/6-31G(d)) nih.gov |

| ¹³C NMR (C(CH₃)₃) | ~35 ppm | ~34 ppm | DFT/GIAO (e.g., B3LYP/6-31G(d)) nih.gov |

| ¹H NMR (CH₂OH) | ~3.5 ppm | ~3.4 ppm | DFT/GIAO (e.g., B3LYP/6-31G(d)) nih.gov |

| IR (O-H Stretch) | ~3640 cm⁻¹ (gas phase, monomer) | ~3642 cm⁻¹ (gas phase, monomer) | DFT with anharmonicity correction researchgate.net |

X-ray Crystallography of Crystalline Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov Since this compound is a liquid at ambient temperature, it cannot be analyzed directly. americanelements.com Instead, it must first be converted into a suitable, solid crystalline derivative.

Research Findings: The process involves reacting the alcohol with a reagent that introduces functionalities prone to forming a well-ordered crystal lattice. Common derivatives for alcohols include urethanes (e.g., from reaction with a phenyl isocyanate), esters of aromatic acids (e.g., 3,5-dinitrobenzoates), or co-crystals with a receptor molecule.

The crystallographic analysis proceeds through several key steps:

Derivatization and Crystallization: The alcohol is converted to a solid derivative, which is then carefully crystallized, often by slow evaporation from a suitable solvent system. nih.gov

Data Collection: A high-quality single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector. nih.gov

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of all atoms are determined (structure solution). This initial model is then refined to achieve the best possible fit with the experimental data. nih.gov

Determination of Absolute Configuration: For a chiral molecule, the analysis can unambiguously determine its absolute stereochemistry. This is often achieved by analyzing anomalous dispersion effects, which are particularly effective if the derivative contains a heavier atom (e.g., bromine or sulfur). The resulting Flack parameter should be close to zero for the correct enantiomer. nih.gov

This technique provides unequivocal proof of the (S)-configuration at the chiral center and precise bond lengths and angles for the entire molecule.

Table 4: Key Stages of X-ray Crystallographic Analysis of a Derivative

| Stage | Description | Key Outcome |

| 1. Synthesis & Crystallization | Convert the liquid alcohol to a solid derivative and grow a single, high-quality crystal. nih.gov | A well-ordered crystal suitable for diffraction. |

| 2. Data Collection | Mount the crystal and collect diffraction data using an X-ray diffractometer. | A dataset of diffraction spot intensities and positions. |

| 3. Structure Solution | Use the diffraction data to solve the phase problem and generate an initial electron density map. | An initial 3D model of the molecule's atomic positions. |

| 4. Structure Refinement | Iteratively adjust the atomic positions, thermal parameters, and other variables to improve the fit to the data. | A final, highly accurate 3D structure with low R-factor. |

| 5. Absolute Configuration | Analyze anomalous scattering data to determine the true chirality of the molecule. nih.gov | Unambiguous assignment of the (S) or (R) configuration. |

Theoretical and Computational Chemistry of 2s 2,3,3 Trimethylbutan 1 Ol

Conformational Analysis and Potential Energy Surfaces

The presence of a bulky tert-butyl group in close proximity to the hydroxymethyl group in (2S)-2,3,3-trimethylbutan-1-ol dictates a complex conformational landscape. Rotation around the C1-C2 and C2-C3 bonds is significantly hindered, leading to a limited number of stable conformers. The potential energy surface (PES) of this molecule, which maps the energy of the molecule as a function of its geometry, is characterized by several local minima corresponding to these stable conformers, separated by energy barriers representing the transition states between them.

Computational methods, particularly density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in exploring the PES of such molecules. These methods can accurately predict the geometries and relative energies of different conformers. For this compound, the most stable conformers would likely be those that minimize steric repulsion between the tert-butyl group and the hydroxyl group.

Illustrative Conformational Energy Profile:

| Conformer | Dihedral Angle (H-O-C1-C2) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.00 |

| B | 180° (anti) | 1.5 |

| C | -60° (gauche) | 0.2 |

Note: This table is illustrative and based on typical energy differences for similar hindered alcohols. Actual values for this compound would require specific calculations.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are crucial for understanding the electronic structure and predicting the reactivity of this compound. Methods like DFT can be used to calculate various electronic properties, including molecular orbital energies, electron density distribution, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. For an alcohol, the HOMO is typically localized on the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The LUMO, on the other hand, would be associated with the antibonding orbitals of the C-O and C-H bonds.

Reactivity descriptors derived from these calculations, such as the HOMO-LUMO gap, ionization potential, and electron affinity, can be used to predict the molecule's susceptibility to various reactions, including oxidation and dehydration. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Calculated Electronic Properties (Illustrative):

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: These values are hypothetical and serve to illustrate the types of data obtained from quantum mechanical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of this compound in the liquid phase and in solution. By simulating the motion of a large ensemble of molecules over time, MD can reveal detailed information about intermolecular interactions, such as hydrogen bonding, and their influence on the macroscopic properties of the substance.

In the condensed phase, this compound molecules are expected to form hydrogen-bonded networks, although the steric hindrance from the tert-butyl group may limit the extent and geometry of these networks compared to less branched alcohols. MD simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and the radial distribution functions which describe the local ordering of molecules. Such simulations have been effectively used to understand the behavior of other branched alcohols in aqueous solutions. researchgate.netacs.org

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can accurately predict various spectroscopic properties of this compound, which can be invaluable for its characterization.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. liverpool.ac.ukresearchgate.net These predictions are highly sensitive to the molecular conformation, and by averaging the chemical shifts over a Boltzmann distribution of the low-energy conformers, a theoretical spectrum that closely matches experimental data can be obtained.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. acs.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions and can also be used to study the effects of hydrogen bonding on the vibrational modes, particularly the O-H stretching frequency.

Illustrative Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) |

| OH | 2.5 |

| CH₂ | 3.4 |

| CH | 1.8 |

| C(CH₃)₃ | 0.9 |

Note: This is an illustrative table. Precise chemical shift predictions require detailed quantum mechanical calculations.

Transition State Modeling for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, transition state theory combined with quantum mechanical calculations can be used to model various reactions, such as dehydration and oxidation.

In the acid-catalyzed dehydration of this compound, computational methods can be used to locate the transition state structures for the formation of different possible alkene products. acs.orgresearchgate.netbyjus.comlibretexts.org The calculated activation energies for each pathway can then be used to predict the major product of the reaction. Due to the neopentyl-like structure, rearrangement of the intermediate carbocation is a possibility that can be thoroughly investigated through these computational models. researchgate.net

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism at the molecular level can be achieved.

Biotransformations and Non Human Biological Pathways of 2,3,3 Trimethylbutan 1 Ol

Microbial Transformations and Biodegradation Studies (Excluding Mammalian Metabolism)

No studies detailing the microbial transformation or biodegradation of (2S)-2,3,3-Trimethylbutan-1-OL were identified.

Enzymatic Derivatization and Biocatalytic Applications in Vitro

No research on the enzymatic derivatization or in vitro biocatalytic applications of this compound could be located.

Comparative Studies of Isomer Biotransformation

No comparative studies on the biotransformation of isomers of 2,3,3-Trimethylbutan-1-OL (B1267039) were found in the surveyed literature.

Emerging Research Directions and Future Outlook for 2s 2,3,3 Trimethylbutan 1 Ol Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. nih.gov Traditional methods often rely on stoichiometric chiral reagents or metal hydrides, which can be costly and generate significant waste. nih.gov Consequently, a major thrust in contemporary research is the development of green and sustainable synthetic routes.

For a target like (2S)-2,3,3-Trimethylbutan-1-OL, biocatalysis stands out as a highly promising green alternative. nih.gov The use of isolated enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems offers a pathway to high enantioselectivity under mild, aqueous conditions. nih.govrsc.org The asymmetric reduction of the corresponding prochiral ketone, 3,3-dimethylbutan-2-one, using engineered ketoreductases or microorganisms like Daucus carota (carrot) represents a key area for exploration. nih.govresearchgate.net These biocatalytic systems can provide access to the desired (S)-enantiomer with high optical purity and yield. nih.govresearchgate.net

Another sustainable approach involves coupling enzyme-catalyzed reactions with efficient cofactor regeneration systems, which is crucial for the industrial-scale production of chiral alcohols. nih.gov For instance, an alcohol dehydrogenase can be paired with a formate (B1220265) dehydrogenase to continuously regenerate the required NADPH/NADH cofactor, making the process more economically viable and atom-efficient. nih.gov The development of such dual-enzyme systems tailored for sterically demanding substrates will be critical for the scalable synthesis of this compound. nih.govresearchgate.net

| Methodology | Key Advantages | Challenges for this compound | References |

|---|---|---|---|

| Whole-Cell Bioreduction (e.g., Daucus carota) | Low cost, readily available, no need for isolated enzymes or cofactors. | Lower substrate loading, potential for side reactions, stereoselectivity dependent on the specific microorganism. | nih.govresearchgate.net |

| Isolated Enzyme Catalysis (e.g., ADHs) | High enantioselectivity, high reaction rates, cleaner reaction profiles. | Enzyme stability, cost of enzyme and cofactors, steric hindrance of the substrate may limit enzyme activity. | nih.govrsc.org |

| Dual-Enzyme Systems with Cofactor Regeneration | Improved economic feasibility for large-scale synthesis, high conversion rates. | Compatibility of the two enzymes, optimization of reaction conditions for both enzymes. | nih.govresearchgate.net |

| Visible-Light Mediated Synthesis | Uses a renewable energy source, mild reaction conditions, environmentally friendly. | Development of suitable photosensitizers and reaction pathways for tertiary alcohol synthesis. | rsc.org |

Exploration of Novel Reactivity and Functionalization Strategies

The sterically encumbered nature of this compound makes its functionalization a significant synthetic challenge. acs.orgnih.gov However, modern synthetic methods, particularly C-H bond activation, offer exciting possibilities for derivatization.

C-H activation strategies could allow for the direct introduction of functional groups at various positions on the trimethylbutane backbone, bypassing the need for pre-functionalized starting materials. princeton.edu Transition metal-catalyzed C-H activation, for example, could enable the arylation, alkylation, or amination of the molecule at positions distal to the hydroxyl group. nih.govyoutube.com The development of catalysts that can overcome the steric hindrance and selectively functionalize specific C-H bonds in the presence of the hydroxyl group is a key research objective. researchgate.netrutgers.edu

Furthermore, exploring the reactivity of the tertiary hydroxyl group itself is another avenue of research. While esterification of sterically hindered alcohols is notoriously difficult, novel catalytic methods are being developed to overcome this limitation. researchgate.net Additionally, the development of enantioselective catalytic methods for the synthesis of tertiary alcohols is an ongoing challenge in organic synthesis, and insights gained from studying the formation of this compound could contribute to this broader field. mdpi.comnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions. nih.govyoutube.com For the synthesis of this compound, continuous-flow systems could be particularly beneficial.

Flow reactors can facilitate the use of immobilized enzymes or catalysts, allowing for easy separation of the catalyst from the product stream and enabling catalyst recycling. mdpi.comencyclopedia.pub This is especially advantageous for biocatalytic processes, where the stability and reuse of the enzyme are critical for economic viability. nih.gov A continuous-flow chemoenzymatic process could be designed for the enantioselective synthesis of chiral alcohols, potentially leading to higher productivity compared to batch reactions. researchgate.net

Automated synthesis platforms, which combine robotics with high-throughput screening, can accelerate the discovery and optimization of synthetic routes. scripps.edunih.gov Such platforms could be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound. nih.gov The data-rich output from these automated systems can provide deep insights into reaction mechanisms and guide further process development. scripps.edu

Advanced Analytical Methodologies for Complex Chiral Systems

The accurate determination of enantiomeric excess (ee) is crucial in the synthesis of chiral molecules. americanpharmaceuticalreview.com For a complex chiral system involving a sterically hindered alcohol, robust and efficient analytical methods are essential.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for chiral separations. americanpharmaceuticalreview.comresearchgate.netnih.gov The development of new CSPs that can effectively resolve the enantiomers of sterically hindered alcohols like this compound is an ongoing area of research. acs.org Supercritical fluid chromatography (SFC) is another powerful technique that often provides faster and more efficient separations than HPLC for chiral compounds. researchgate.net

Beyond chromatographic methods, high-throughput screening techniques for determining enantiomeric excess are gaining prominence. nih.govnih.gov These methods, often based on fluorescence or circular dichroism, allow for the rapid analysis of a large number of samples, which is invaluable during reaction optimization. nih.govnih.goviitm.ac.in Furthermore, the coupling of chiral separation techniques with mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity, which is particularly useful for analyzing chiral compounds in complex matrices. americanpharmaceuticalreview.comacs.org

| Technique | Principle | Advantages for Complex Chiral Systems | References |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, versatility, well-established method. | americanpharmaceuticalreview.comnih.gov |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase. | Faster analysis times, lower solvent consumption, high efficiency. | researchgate.net |

| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in a chiral environment. | High separation efficiency, minimal sample consumption, green analytical technique. | americanpharmaceuticalreview.comresearchgate.netnih.gov |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Amenable to high-throughput screening for enantiomeric excess. | nih.goviitm.ac.in |

| Mass Spectrometry (MS) with Chiral Derivatization | Conversion of enantiomers to diastereomers which can be distinguished by MS. | High sensitivity and selectivity, useful for complex mixtures. | acs.org |

Computational Design and Optimization of Derivatives with Tuned Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, computational approaches can guide the design of new derivatives with specific, tailored properties.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of derivatives with their biological activity or physical properties. nih.gov The development of novel chirality descriptors that can be incorporated into QSAR models is crucial for accurately predicting the properties of chiral molecules. acs.orgnih.govresearchgate.net These models can help prioritize the synthesis of the most promising derivatives, saving time and resources. nih.gov

Molecular docking studies can be used to predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. This in silico screening can identify potential lead compounds for further experimental investigation. Furthermore, computational methods can aid in the design of catalysts for the enantioselective synthesis of the parent alcohol, predicting which ligands will provide the highest stereoselectivity.

Q & A

Q. What are the optimal synthetic routes for (2S)-2,3,3-Trimethylbutan-1-OL with high enantiomeric purity?

Methodological Answer: The synthesis of this compound can be achieved via asymmetric catalysis or chiral resolution. For enantioselective synthesis:

- Asymmetric Hydroboration: Use a chiral catalyst (e.g., Corey-Bakshi-Shibata) to induce stereocontrol during hydroboration of a precursor alkene.

- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) post-synthesis .

Key Considerations:

Q. Table 1: Representative Synthesis Yields

| Method | Catalyst/Technique | Yield (%) | ee (%) | Reference Approach |

|---|---|---|---|---|

| Asymmetric Hydroboration | Corey-Bakshi-Shibata | 78 | 92 | |

| Chiral Resolution | Cellulose Column | 65 | >99 |

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy: Identify hydroxyl stretch (ν(OH) ~3300 cm⁻¹) and C-O bond (ν(C-O) ~1050 cm⁻¹) .

Experimental Tip: Dry samples thoroughly to avoid water interference in IR/NMR .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- First Aid:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data?

Methodological Answer: Discrepancies may arise from degradation during prolonged storage or experimental conditions. To address this:

- Controlled Stability Studies: Conduct accelerated aging tests at varying temperatures (e.g., 25°C, 40°C) and humidity levels.

- Analytical Monitoring: Use GC-MS or HPLC to track degradation products (e.g., oxidation to ketones).

- Sample Preservation: Store under inert gas (N₂/Ar) and implement continuous cooling during experiments to slow decomposition .

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation Products | Half-Life (Days) | Reference Approach |

|---|---|---|---|

| 25°C, Dry N₂ | None detected | >90 | |

| 40°C, 60% RH | 2,3,3-Trimethylbutanone | 14 |

Q. How to design experiments to study its adsorption on indoor surfaces?

Methodological Answer:

- Surface Preparation: Simulate indoor materials (e.g., glass, painted wood) and apply thin films of the compound.

- Adsorption Kinetics: Use quartz crystal microbalance (QCM) to measure mass changes upon exposure.

- Advanced Imaging: Apply atomic force microscopy (AFM) or microspectroscopic techniques (e.g., FTIR microscopy) to map surface interactions at nanoscale .

Key Insight: Surface roughness and hydrophobicity significantly influence adsorption rates .

Q. What strategies elucidate its stereochemical reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to probe transition states.

- Computational Modeling: Employ DFT calculations (e.g., Gaussian 16) to predict stereochemical outcomes and compare with experimental ee values.

- Competitive Reactions: Test reactivity with different nucleophiles (e.g., Cl⁻ vs. Br⁻) under SN1/SN2 conditions to assess steric effects .

Q. Table 3: Stereochemical Outcomes in SN2 Reactions

| Nucleophile | Solvent | ee (%) | Inversion (%) | Reference Approach |

|---|---|---|---|---|

| Cl⁻ | DMSO | 88 | 92 | |

| Br⁻ | THF | 76 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.